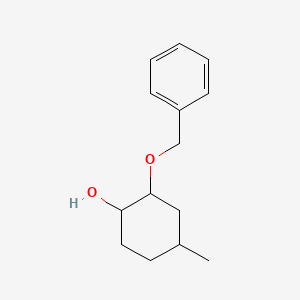
2-(Benzyloxy)-4-methylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-4-methylcyclohexan-1-ol is an organic compound characterized by a benzyloxy group attached to a cyclohexane ring with a methyl substituent at the 4-position and a hydroxyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-methylcyclohexanone with benzyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-(Benzyloxy)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, Jones reagent in acetone
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: 2-(Benzyloxy)-4-methylcyclohexanone
Reduction: 2-(Hydroxy)-4-methylcyclohexan-1-ol
Substitution: Various substituted cyclohexanols depending on the nucleophile used
科学研究应用
2-(Benzyloxy)-4-methylcyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Studied for its effects on biological systems and potential as a bioactive compound.
作用机制
The mechanism of action of 2-(Benzyloxy)-4-methylcyclohexan-1-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2-(Benzyloxy)-4-methylcyclohexanone
- 2-(Hydroxy)-4-methylcyclohexan-1-ol
- 4-Methylcyclohexanol
Uniqueness
2-(Benzyloxy)-4-methylcyclohexan-1-ol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the cyclohexane ring
属性
IUPAC Name |
4-methyl-2-phenylmethoxycyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXDBANPPQFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
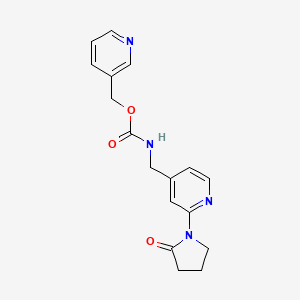
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)
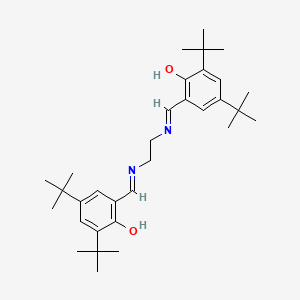
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)
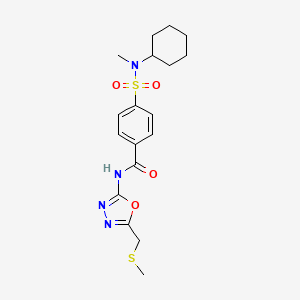
![N'-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide](/img/structure/B2682566.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)
![1-(3-Fluoro-4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2682570.png)
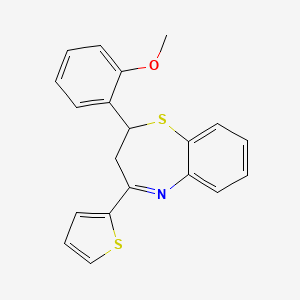
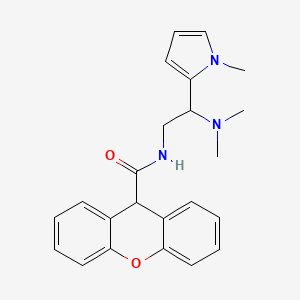
![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)
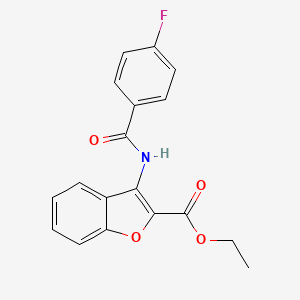
![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)
